2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
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Overview
Description
2-{2-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-4-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDRO-5-PYRIMIDINECARBONITRILE is a complex organic compound with a unique structure that includes a pyrimidine ring, hydrazino group, and methoxyphenyl and methylphenyl substituents
Preparation Methods
The synthesis of 2-{2-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-4-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDRO-5-PYRIMIDINECARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with hydrazine to form the hydrazone intermediate, followed by cyclization with 4-methylbenzoyl chloride under basic conditions to yield the final pyrimidinecarbonitrile product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazino group to an amine.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{2-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-4-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDRO-5-PYRIMIDINECARBONITRILE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives with hydrazino and methoxyphenyl groups. Compared to these compounds, 2-{2-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-4-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDRO-5-PYRIMIDINECARBONITRILE is unique due to its specific substitution pattern and the presence of both methoxy and methyl groups, which may confer distinct chemical and biological properties. Some similar compounds are:
- 2-{2-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-4-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDRO-5-PYRIMIDINECARBONITRILE
- 2-{2-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-4-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDRO-5-PYRIMIDINECARBONITRILE
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C20H17N5O2 |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-4-(4-methylphenyl)-6-oxo-1H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C20H17N5O2/c1-13-3-7-15(8-4-13)18-17(11-21)19(26)24-20(23-18)25-22-12-14-5-9-16(27-2)10-6-14/h3-10,12H,1-2H3,(H2,23,24,25,26)/b22-12+ |
InChI Key |
WYEYCEXJDGVOAP-WSDLNYQXSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)NC(=N2)N/N=C/C3=CC=C(C=C3)OC)C#N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)NC(=N2)NN=CC3=CC=C(C=C3)OC)C#N |
Origin of Product |
United States |
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